molecular formula C15H25NO5 B1671082 Echinatine CAS No. 480-83-1

Echinatine

Cat. No. B1671082
CAS RN: 480-83-1
M. Wt: 299.36 g/mol
InChI Key: SFVVQRJOGUKCEG-GZCFXPHUSA-N
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Description

Echinatine is a high-purity natural product with the CAS number 480-83-1 . It is an active compound that can be derived from C. barrelieri . This compound exhibits strong antioxidant activity .


Synthesis Analysis

Echinatine is a type of pyrrolizidine alkaloid, which are natural secondary metabolites mainly produced in plants, bacteria, and fungi . The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis .

Scientific Research Applications

Antioxidant Mechanisms

Echinatin, identified in Chinese herbal medicine Gancao, exhibits significant antioxidant mechanisms. It undergoes electron and proton transfer in aqueous solutions and hydrogen atom transfer in alcoholic solutions to exert its antioxidant action. This action is improved by the presence of a 1,1-dimethyl-2-propenyl substituent in both aqueous and alcoholic solutions (Liang et al., 2018).

Pharmacokinetic Study

A UPLC‐MS/MS method developed for the determination of echinatin revealed fast absorption and extensive distribution in rats, with poor oral bioavailability (~6.81%). This study provides a foundation for understanding the pharmacokinetics of echinatin, which is crucial for its application in therapeutic interventions (Li et al., 2019).

Cardioprotective Effect Against Ischemia/Reperfusion Injury

Echinatin has been shown to exert a protective effect against myocardial ischemia/reperfusion injury, partially by suppressing the Hippo/YAP signaling pathway. This indicates its potential for remission of myocardial injury (Niu et al., 2021).

Anti-cancer Activity

Research indicates that echinatin can trigger apoptosis in esophageal squamous cell carcinoma via ROS- and ER stress-mediated signaling pathways, suggesting its potential as an anti-cancer agent (Kwak et al., 2019). Additionally, it induces reactive oxygen species‐mediated apoptosis in colorectal cancer cells through the JNK/p38 MAPK signaling pathway, providing new directions for therapeutic strategies targeting drug-resistant CRC (Kwak et al., 2022).

Neuroprotective Effects

Echinatin mitigates sevoflurane-induced hippocampal neurotoxicity and cognitive deficits through the mitigation of iron overload and oxidative stress, highlighting its potential for treating cerebral nerve injury caused by surgical anesthesia (Xu et al., 2022).

Safety And Hazards

Echinatine has been found to be hepatotoxic and ganglioblocking . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-DNVSUFBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106928
Record name [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-743IO8efvg

CAS RN

480-83-1
Record name [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echinatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHINATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743IO8EFVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
544
Citations
RW Gable, MF Mackay, CCJ Culvenor - … Crystallographica Section C …, 1988 - scripts.iucr.org
… Echinatine, a heliotridine alkaloid, is a diastereoisomer of lycop-samine, a retronecine ester with the same esterifying acid. The pyrrolizidine nucleus in echinatine is exo-… Echinatine (I), a …
Number of citations: 1 scripts.iucr.org
CF Asibal, JA Glinski, LT Gelbaum… - Journal of natural …, 1989 - ACS Publications
Reinvestigation of Cynoglossum creticum led to the isolation of the previously reported echinatine [1] and heliosupine [2] as well as rinderine [31, 7-angelylheliotridine [4] and a new …
Number of citations: 41 pubs.acs.org
LH Zalkow, S Bonetii, L Gelbaum… - Journal of Natural …, 1979 - ACS Publications
… Echinatine and heliosupine have previously been reported to co-occur in Cynoglossum officinale L., and echinatine has been … Oxidation in the usual wmy gave echinatine A^oxide, …
Number of citations: 64 pubs.acs.org
SM Colegate, DR Gardner, JM Betz… - Phytochemical …, 2014 - Wiley Online Library
Introduction The diversity of structure and, particularly, stereochemical variation of the dehydropyrrolizidine alkaloids can present challenges for analysis and the isolation of pure …
LW Smith, CCJ Culvenor - Journal of Natural Products, 1981 - ACS Publications
There is increasing recognition that the hepatotoxic pyrrolizidine alkaloids may be of greater importance as a cause of human disease than the presently known outbreaks of poisoning …
Number of citations: 569 pubs.acs.org
EK Kunec, DJ Robins - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… into retrorsine or echinatine, whereas trachelanthamidine is a much more efficient precursor for retrorsine and echinatine. Base hydrolysis of retrorsine and echinatine labelled with [5-…
Number of citations: 24 pubs.rsc.org
E Pedersen - Phytochemistry, 1975 - ui.adsabs.harvard.edu
Echinatine and supinine: Pyrrolizidine alkaloids from Eupatorium cannabinum - NASA/ADS … Echinatine and supinine: Pyrrolizidine alkaloids from Eupatorium cannabinum …
Number of citations: 27 ui.adsabs.harvard.edu
R Ravikumar, AJ Lakshmanan - 2004 - nopr.niscpr.res.in
… the presence of echinatine 2 (in aerial part), iso echinatine 1, echinatine 2, heliotridine 3, 3-hydroxy 6-methylpyridine 4 and neo coramandaline (in roots). Echinatine and isoechinatine …
Number of citations: 4 nopr.niscpr.res.in
H Hendriks, W Balraadjsing, HJ Huizing… - Planta …, 1987 - thieme-connect.com
… Supinine and echinatine have been reported to be present in the Western European … same base skeleton as echinatine, two supinine isomers, and one necic acid-3-acetyl derivative of …
Number of citations: 38 www.thieme-connect.com
HJ Huizing, F De Boer, H Hendriks… - Biomedical & …, 1986 - Wiley Online Library
… (iso)valeryl (not reported before) derivatives of echinatine (or isomers like lycopsamine and intermedine) … However, the monoesters lycopsamine and echinatine yielded a poor gas chro- …
Number of citations: 19 onlinelibrary.wiley.com

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